Fmoc-|A-HomoSec(Mob)-OH
Description
Fmoc-Α-HomoSec(Mob)-OH is a specialized, Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative designed for solid-phase peptide synthesis (SPPS). The compound features a homologated serine or cysteine backbone ("HomoSec") with a methoxybenzyl (Mob) group protecting its side chain hydroxyl or sulfhydryl moiety. This protection ensures selective reactivity during peptide chain assembly, enabling efficient coupling while preventing undesired side reactions. The Mob group is acid-labile, allowing its removal under mild acidic conditions (e.g., trifluoroacetic acid, TFA), making it compatible with Fmoc-based SPPS strategies .
Its applications likely include the synthesis of peptides requiring stable side-chain protection and controlled deprotection, particularly in biomedical research and therapeutic peptide development.
Properties
Molecular Formula |
C26H25NO5Se |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylselanyl]propanoic acid |
InChI |
InChI=1S/C26H25NO5Se/c1-31-18-12-10-17(11-13-18)16-33-24(14-25(28)29)27-26(30)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 |
InChI Key |
YCLVVSCDOZMCHU-XMMPIXPASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[Se][C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
COC1=CC=C(C=C1)C[Se]C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Comparison with Similar Compounds
Side-Chain Protecting Groups
Fmoc-Α-HomoSec(Mob)-OH is differentiated by its Mob group, which contrasts with other widely used protecting groups:
Key Findings :
- The Mob group offers intermediate acid sensitivity compared to Trt (more labile) and Pbf (more stable). This positions it as a versatile choice for orthogonal deprotection strategies.
Key Findings :
Impurity Profiles and Quality Control
Contamination with β-alanine (β-Ala) derivatives is a critical concern for Fmoc-protected amino acids, as highlighted in Fmoc-Arg(Pbf)-OH and Fmoc-Ala-OH . For example:
Mitigation Strategies :
Stability and Handling
Safety and stability profiles differ across compounds:
*Assumed based on structural analogs like Fmoc-Aib-OH, which lacks acute toxicity warnings .
Key Findings :
- Fmoc-Α-HomoSec(Mob)-OH likely requires standard handling protocols for Fmoc-amino acids (e.g., dry storage, glovebox use).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
